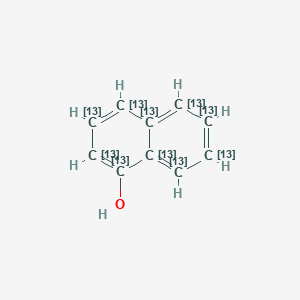

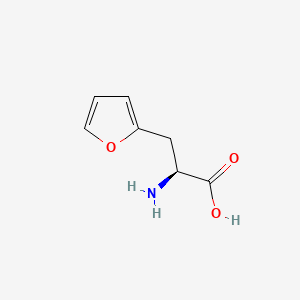

(S)-2-Amino-3-(furan-2-yl)propanoic acid

説明

Synthesis Analysis

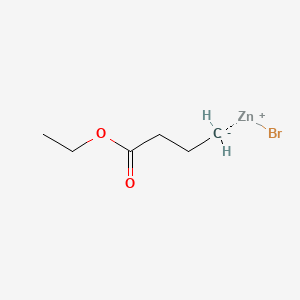

The synthesis of racemic 2-amino-3-(furan-2-yl)propanoic acids, including the (S)-enantiomer, involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of iron dust as a catalyst. This method yields the desired compounds with high efficiency, avoiding unfavorable reactions such as hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004). Additionally, N-formylation of the prepared amino acids can be achieved using a mixture of formic acid and acetic anhydride, resulting in formylamino derivatives (Kitagawa, Khandmaa, Fukumoto, & Asada, 2005).

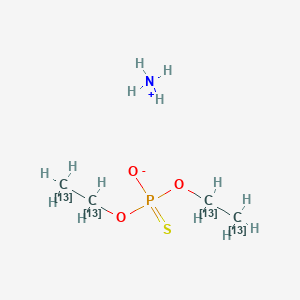

Molecular Structure Analysis

The molecular structure of (S)-2-amino-3-(furan-2-yl)propanoic acid has been detailed through crystallographic studies, revealing that the furan ring contributes significantly to the compound's overall conformation and reactivity. This structural insight is crucial for understanding its chemical behavior and potential interactions in various chemical contexts (Li, Liang, & Tai, 2009).

科学的研究の応用

- Scientific Field : Organic Chemistry and Microbiology .

- Summary of the Application : The compound is used in the study of antimicrobial activity. It has been found to demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .

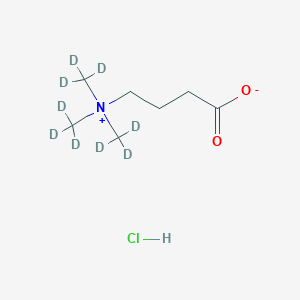

- Methods of Application : The compound is synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . The resulting products of hydroarylation of the carbon–carbon double bond are 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

- Results or Outcomes : The starting compounds and their hydroarylation products, at a concentration of 64 µg/mL, demonstrate good antimicrobial activity against the aforementioned microbes .

- Scientific Field : Organic Chemistry .

- Summary of the Application : This compound is synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . The resulting products of hydroarylation of the carbon–carbon double bond are 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

- Methods of Application : According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .

- Results or Outcomes : The starting compounds and their hydroarylation products, at a concentration of 64 µg/mL, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans .

- Scientific Field : Organic Chemistry .

- Summary of the Application : This compound is synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . The resulting products of hydroarylation of the carbon–carbon double bond are 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

- Methods of Application : According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .

- Results or Outcomes : The starting compounds and their hydroarylation products, at a concentration of 64 µg/mL, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans .

特性

IUPAC Name |

(2S)-2-amino-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925938 | |

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(furan-2-yl)propanoic acid | |

CAS RN |

127682-08-0 | |

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)